molecular formula C12H6Cl5NO2S B2434951 N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide CAS No. 300799-75-1

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide

Cat. No.: B2434951
CAS No.: 300799-75-1
M. Wt: 405.5
InChI Key: BUKOQCQSOBHMGP-UHFFFAOYSA-N
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Description

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide is a chemical compound known for its unique structure and potential biological activities. It has gained significant attention in various fields of research due to its distinctive chemical properties.

Biochemical Analysis

Biochemical Properties

N-(perchlorophenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound selectively inhibits CA IX, thereby disrupting the enzyme’s function and affecting the pH regulation within tumor cells . This interaction is significant because it can lead to the suppression of tumor growth and proliferation. Additionally, N-(perchlorophenyl)benzenesulfonamide has been shown to interact with other biomolecules, including proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of N-(perchlorophenyl)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound exhibits antiproliferative activity. It induces apoptosis, or programmed cell death, by increasing the annexin V-FITC percentage significantly . This effect on cell function is mediated through the disruption of cell signaling pathways and alterations in gene expression. Additionally, N-(perchlorophenyl)benzenesulfonamide affects cellular metabolism by inhibiting enzymes like CA IX, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, N-(perchlorophenyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition leads to a decrease in the extracellular pH of tumor cells, creating an unfavorable environment for their growth. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(perchlorophenyl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(perchlorophenyl)benzenesulfonamide remains stable under certain conditions, maintaining its inhibitory activity against CA IX . Prolonged exposure to the compound may lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of tumor growth.

Dosage Effects in Animal Models

The effects of N-(perchlorophenyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of CA IX, leading to antiproliferative effects in tumor cells . At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

N-(perchlorophenyl)benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of CA IX affects the metabolic flux of tumor cells, leading to alterations in glycolysis and other metabolic processes . Additionally, N-(perchlorophenyl)benzenesulfonamide may influence the levels of metabolites, such as bicarbonate and protons, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of N-(perchlorophenyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation within target cells . Studies have shown that N-(perchlorophenyl)benzenesulfonamide can be efficiently taken up by cancer cells, leading to its accumulation in the intracellular environment. This localization is critical for its inhibitory effects on CA IX and other biomolecules.

Subcellular Localization

N-(perchlorophenyl)benzenesulfonamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects . Targeting signals and post-translational modifications may play a role in directing the compound to these subcellular locations. The precise localization of N-(perchlorophenyl)benzenesulfonamide is crucial for its ability to modulate enzyme activity and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide typically involves the reaction of pentachlorophenylamine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple chlorine atoms, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s biological activities are under investigation, particularly its potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
  • 4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
  • 4-chloro-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide

Uniqueness

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide is unique due to the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity compared to its fluorinated analogs. This makes it particularly interesting for research in various chemical and biological applications .

Properties

IUPAC Name

N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl5NO2S/c13-7-8(14)10(16)12(11(17)9(7)15)18-21(19,20)6-4-2-1-3-5-6/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKOQCQSOBHMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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